2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxyphenyl and a methyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an aryl aldehyde, followed by cyclization with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxo derivatives, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By binding to the active site of COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which shares the core structure but lacks the methoxyphenyl and methyl groups.
Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness: 2-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the methoxyphenyl and methyl groups, which enhance its pharmacological properties and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-3-8-15-16-14(10-17(11)15)12-6-4-7-13(9-12)18-2/h3-10H,1-2H3 |
InChI Key |
IUMYDTGKYJINCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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